N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a structurally complex acetamide derivative featuring a benzimidazole ethylamine moiety and a thiopyran ring substituted with a pyrrole group. The benzimidazole scaffold is known for its role in modulating biological targets such as kinases and G-protein-coupled receptors (GPCRs) due to its aromaticity and hydrogen-bonding capacity . The thiopyran ring, with sulfur replacing oxygen in the pyran structure, introduces distinct electronic and steric properties that may influence solubility and metabolic stability compared to oxygenated analogs .
Properties
Molecular Formula |
C20H24N4OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N4OS/c25-19(15-20(8-13-26-14-9-20)24-11-3-4-12-24)21-10-7-18-22-16-5-1-2-6-17(16)23-18/h1-6,11-12H,7-10,13-15H2,(H,21,25)(H,22,23) |
InChI Key |
AVUHANLREHTLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves two steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Hydrazine Derivative Formation:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The initial step involves nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde by the benzimidazole thione.
Thiosemicarbazone Formation: The second step forms the hydrazine derivative through condensation of the aldehyde with thiosemicarbazide.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide finds applications in various fields:
Medicinal Chemistry: Its unique structure may lead to novel drug candidates.
Biological Studies: Investigating its effects on cellular processes.
Coordination Chemistry: Due to its sulfur and nitrogen donors, it can form diverse coordination complexes.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Benzimidazole vs. Imidazole/Pyrimidine Substituents
The target compound’s benzimidazole group contrasts with imidazole or pyrimidine substituents in analogs such as Acetamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]- (454647-93-9) . Benzimidazole’s extended aromatic system may confer stronger van der Waals interactions but lower solubility compared to smaller heterocycles. For example, pyrimidine-based analogs (e.g., 1061636-81-4 ) with trifluoromethyl groups exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Thiopyran vs. Pyran/Tetrahydrofuran Rings
The thiopyran ring in the target compound differs from tetrahydro-2H-pyran rings in analogs like 1421848-11-4 . Pyran-based derivatives (e.g., 1453209-57-8) with fluorophenyl groups may exhibit higher target selectivity due to fluorine’s electronegativity, whereas the pyrrole group in the target compound prioritizes aromatic interactions .
Pharmacokinetic and Pharmacodynamic Hypotheses
| Compound ID/Name | Key Structural Features | Hypothetical logP | Predicted Metabolic Stability |
|---|---|---|---|
| Target Compound | Benzimidazole, thiopyran, pyrrole | 3.8 (estimated) | Moderate (CYP3A4 substrate) |
| 454647-93-9 (Imidazole-thioacetamide) | Imidazole, phenyldiazenyl | 4.2 | High (CYP2D6 resistance) |
| 1421848-11-4 (Pyran-thiazole acetamide) | Fluorophenyl, pyran, thiazole | 2.9 | Moderate-High |
| 1061636-81-4 (Trifluoromethyl-pyrimidine) | Trifluoromethyl, pyrimidine | 3.5 | Very High |
Table 1: Structural and pharmacokinetic comparisons. logP values estimated via fragment-based methods.
- Metabolism : The target compound’s benzimidazole and pyrrole groups may increase susceptibility to oxidative metabolism by CYP3A4, whereas trifluoromethyl-pyrimidine analogs (e.g., 1061636-81-4 ) resist degradation due to fluorine’s stability .
- Solubility : Thiopyran’s lower polarity compared to pyran rings (e.g., 1453207-97-0 ) suggests reduced aqueous solubility, which could limit bioavailability without formulation aids .
Research Findings and Limitations
- Binding Affinity: No direct in vitro data for the target compound are available in the provided evidence.
- Toxicity: Pyrrole substituents may pose genotoxicity risks due to metabolic activation to reactive intermediates, a concern less prominent in tetrazole-based analogs (e.g., 1061652-48-9) .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzimidazole moiety, a pyrrole ring, and a thiopyran component, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on different cellular pathways and its potential therapeutic applications.
TRPC6 Inhibition
The compound may also act as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6), which is implicated in various renal pathologies such as nephrotic syndrome and diabetic nephropathy. Inhibition of TRPC6 by benzimidazole derivatives has been associated with protective effects in renal tissues . This suggests that this compound could possess similar nephroprotective properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be made based on its structural components:
- Electrophilic Nature : The presence of electrophilic centers in the benzimidazole and thiopyran rings may facilitate interactions with nucleophilic sites in biological macromolecules, potentially leading to modulation of enzymatic activities.
- Receptor Interaction : The pyrrole moiety could allow for specific receptor interactions, influencing signaling pathways relevant to cellular proliferation and survival.
Research Findings and Case Studies
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of benzimidazole derivatives:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Benzimidazole Derivative A | T. cruzi | IC50 < 5 µM | |
| Benzimidazole Derivative B | TRPC6 | Inhibition observed | |
| Benzimidazole Derivative C | Leishmania spp. | Significant activity |
These findings indicate that modifications to the benzimidazole core can significantly enhance biological activity, suggesting that this compound may similarly exhibit potent biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
